molecular formula C11H6BrN B8047032 3-Bromo-2-ethynylquinoline

3-Bromo-2-ethynylquinoline

Cat. No.: B8047032
M. Wt: 232.08 g/mol
InChI Key: LTQSCOVUBXPRCF-UHFFFAOYSA-N
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Description

3-Bromo-2-ethynylquinoline: is an organic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the third position and an ethynyl group at the second position of the quinoline ring. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethynylquinoline typically involves the bromination of 2-ethynylquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethynylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions, with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Coupling Reactions: Products include various aryl or vinyl-substituted quinolines.

Scientific Research Applications

3-Bromo-2-ethynylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethynylquinoline is not well-documented. like other quinoline derivatives, it is likely to interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The ethynyl group may also facilitate interactions with specific molecular targets, enhancing its biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-ethynylquinoline is unique due to the presence of both a bromine atom and an ethynyl group on the quinoline ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-bromo-2-ethynylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h1,3-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQSCOVUBXPRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=CC=CC=C2C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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